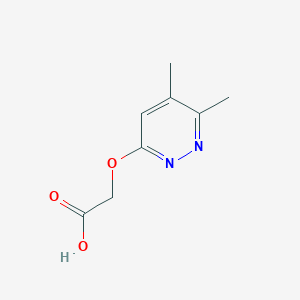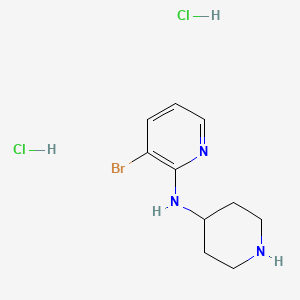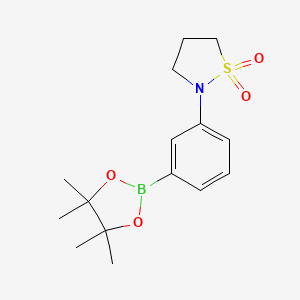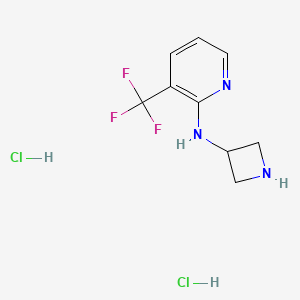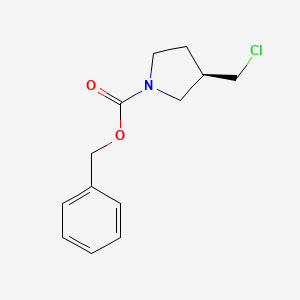
3(R)-氯甲基吡咯烷-1-羧酸苄酯
描述
. Esters are commonly used in various industrial applications due to their versatile chemical properties
科学研究应用
3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes and enzyme mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolidine, have been found to bind with high affinity to multiple receptors, playing a crucial role in various biological activities .
Mode of Action
Esters, in general, are known to undergo hydrolysis in the presence of a strong-acid catalyst, resulting in the formation of a carboxylic acid and an alcohol .
Biochemical Pathways
It’s important to note that esters, such as benzyl esters, can undergo reactions at the benzylic position . These reactions typically involve either an SN2 pathway for primary benzylic halides or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Pharmacokinetics
For instance, esters are known to undergo hydrolysis, which can affect their bioavailability .
Result of Action
The hydrolysis of esters, such as benzyl esters, results in the formation of a carboxylic acid and an alcohol . This reaction could potentially lead to changes in the cellular environment, depending on the specific properties of the resulting compounds.
Action Environment
The action, efficacy, and stability of 3®-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is known to be catalyzed by strong acids and is influenced by factors such as temperature and pH . Additionally, the reaction is reversible, meaning that the presence of a large excess of water can drive the reaction towards the formation of the carboxylic acid and alcohol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with chloromethyl carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrrolidine-1-carboxylic acid benzyl ester derivatives.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
相似化合物的比较
3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
Pyrrolidine-1-carboxylic acid benzyl ester: This compound lacks the chloromethyl group, resulting in different chemical properties and reactivity.
Chloromethyl-pyrrolidine-1-carboxylic acid methyl ester: The presence of a methyl group instead of a benzyl group leads to variations in solubility and biological activity.
Uniqueness: The presence of the chloromethyl group in 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester imparts unique chemical properties that distinguish it from similar compounds
属性
IUPAC Name |
benzyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTYWDGXMOXFT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189565 | |
| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-31-6 | |
| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


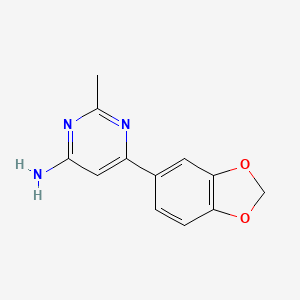

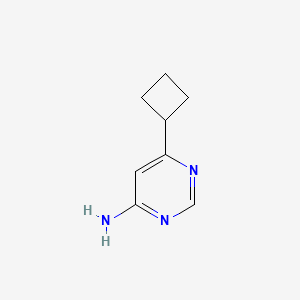
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)


![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)
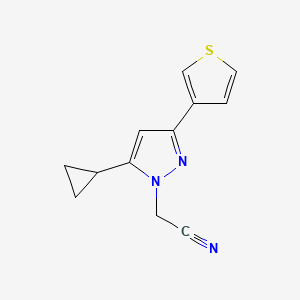
![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)

